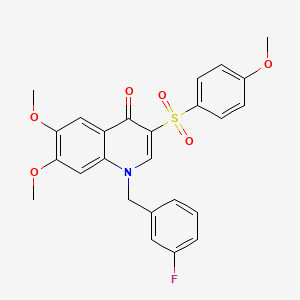
1-(3-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one" is a fluorine-substituted quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine can significantly influence the biological activity and physical properties of these compounds due to its electronegativity and small size .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 6-methoxy-4-quinolone (6-MOQ) involves the oxidation of 5-methoxyindole-3-acetic acid, which is a related compound with a methoxy group on the quinoline core . Another example is the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, which was accomplished by cyclization of phenylethylaminophtalides with polyphosphoric acid . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound by incorporating the appropriate fluorobenzyl and methoxyphenylsulfonyl substituents.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by techniques such as X-ray diffraction and NMR assignments. For example, the structure of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was elucidated using these methods . Theoretical studies, such as those using DFT hybrid methods, can also provide insights into the reactivity descriptors of these molecules, which may be relevant for understanding the behavior of the target compound .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The compound 6-MOQ was used to synthesize a fluorescent labeling reagent, indicating that quinoline derivatives can be functionalized to create useful reagents for biomedical analysis . Additionally, fluorine-substituted quinoline derivatives have been shown to participate in Michael addition reactions, as seen in the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For instance, 6-MOQ exhibits strong fluorescence in a wide pH range, is highly stable against light and heat, and has a large Stokes' shift . The solubility of fluorine-substituted quinoline derivatives can be significantly improved, as demonstrated by derivatives that exceeded solubilities of 50 mg/ml in water or PBS buffer systems . These properties are important for the potential application of the target compound in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Perfluorinated Compounds in Environmental and Health Studies
Exposure and Effects of Perfluorinated Compounds : Perfluorinated compounds, sharing a similar fluorinated chemical structure, have been extensively studied for their environmental presence and potential health impacts. Studies have investigated the body burden of different perfluorinated substances, including the use of replacement emulsifiers like ADONA in fluoropolymer production, highlighting concerns over their persistence and toxic effects. The quantification of these compounds in human plasma samples has provided critical insights into exposure levels and health implications (Fromme et al., 2017).
Pharmacokinetics and Interaction with Biological Systems : The metabolism, disposition, and interactions of compounds with fluorinated moieties, such as fluoroquinolone antibiotics, have been extensively studied. These studies include the investigation of phototoxicity comparisons and interactions with other pharmaceuticals, providing valuable information on the safety, efficacy, and potential side effects of such compounds (Man et al., 1999).
Fluoroquinolones in Medical Research
Development of Novel Radiopharmaceuticals : Fluorinated compounds have been explored for their utility in developing novel radiopharmaceuticals, such as [18F]DASA-23, aimed at measuring aberrantly expressed enzymes in cancer cells through non-invasive imaging techniques. These studies underscore the potential of fluorinated compounds in enhancing diagnostic tools for diseases like glioma (Patel et al., 2019).
Drug Metabolism and Disposition Studies : Research on the metabolism and disposition of fluorinated drugs, such as GABA type A receptor agonists, has provided insights into the pharmacokinetic profiles, tolerability, and metabolic pathways, informing drug development and therapeutic applications (Shaffer et al., 2008).
Toxicology and Safety Assessments
Toxicity Associated with Recreational Drug Use : Studies on the toxicity associated with the use of N-methoxybenzyl-substituted phenethylamines highlight the importance of understanding the adverse effects of novel psychoactive substances, including those with fluorinated structures. These studies contribute to the body of knowledge necessary for public health interventions and policy-making (Hill et al., 2013).
Environmental and Human Health Monitoring : The detection and quantification of fluorinated compounds in human and environmental samples have raised awareness about the widespread exposure and potential health risks of these chemicals. Research efforts have focused on monitoring exposure levels, understanding the mechanisms of action, and evaluating the long-term health implications of exposure to such compounds (Kuklenyik et al., 2004).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO6S/c1-31-18-7-9-19(10-8-18)34(29,30)24-15-27(14-16-5-4-6-17(26)11-16)21-13-23(33-3)22(32-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGKGUTWUSVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)
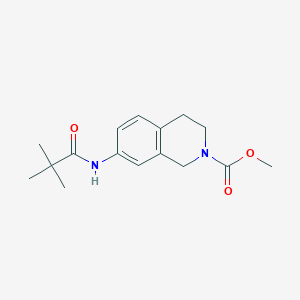

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)
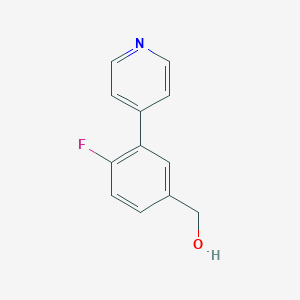


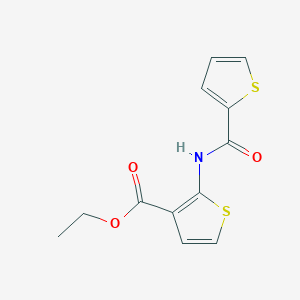
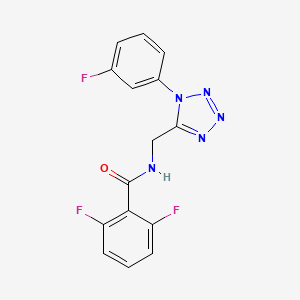
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
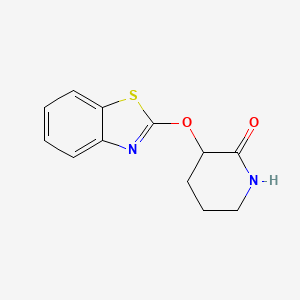

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)